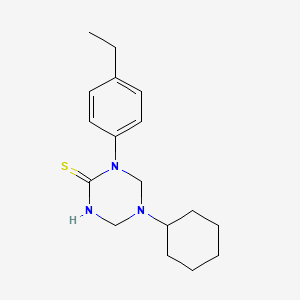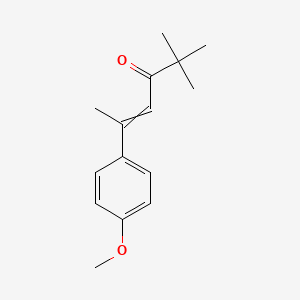
5-cyclohexyl-1-(4-ethylphenyl)-1,3,5-triazinane-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-cyclohexyl-1-(4-ethylphenyl)-1,3,5-triazinane-2-thione, also known as CETT, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CETT belongs to the class of thiazolidinones, which are known for their diverse pharmacological activities.
Wirkmechanismus
The mechanism of action of 5-cyclohexyl-1-(4-ethylphenyl)-1,3,5-triazinane-2-thione is not fully understood. However, it is believed that 5-cyclohexyl-1-(4-ethylphenyl)-1,3,5-triazinane-2-thione exerts its pharmacological effects by inhibiting specific enzymes or signaling pathways involved in the pathogenesis of various diseases. For example, in cancer cells, 5-cyclohexyl-1-(4-ethylphenyl)-1,3,5-triazinane-2-thione has been shown to inhibit the activity of topoisomerase II, an enzyme essential for DNA replication and cell division. In addition, 5-cyclohexyl-1-(4-ethylphenyl)-1,3,5-triazinane-2-thione has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
5-cyclohexyl-1-(4-ethylphenyl)-1,3,5-triazinane-2-thione has been shown to have various biochemical and physiological effects, depending on the disease model and experimental conditions. In cancer cells, 5-cyclohexyl-1-(4-ethylphenyl)-1,3,5-triazinane-2-thione has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In addition, 5-cyclohexyl-1-(4-ethylphenyl)-1,3,5-triazinane-2-thione has been shown to modulate the expression of various genes involved in cancer progression, including Bcl-2 and p53. Furthermore, 5-cyclohexyl-1-(4-ethylphenyl)-1,3,5-triazinane-2-thione has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in inflammatory cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 5-cyclohexyl-1-(4-ethylphenyl)-1,3,5-triazinane-2-thione is its relatively simple synthesis method, which makes it easy to obtain in large quantities for laboratory experiments. In addition, 5-cyclohexyl-1-(4-ethylphenyl)-1,3,5-triazinane-2-thione has been shown to have low toxicity in animal studies, making it a potential candidate for further development as a therapeutic agent. However, one of the limitations of 5-cyclohexyl-1-(4-ethylphenyl)-1,3,5-triazinane-2-thione is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. Furthermore, the mechanism of action of 5-cyclohexyl-1-(4-ethylphenyl)-1,3,5-triazinane-2-thione is not fully understood, which limits its potential applications in clinical settings.
Zukünftige Richtungen
There are several future directions for research on 5-cyclohexyl-1-(4-ethylphenyl)-1,3,5-triazinane-2-thione. One potential area of study is the development of novel formulations or delivery methods to improve its solubility and bioavailability. In addition, further studies are needed to elucidate the mechanism of action of 5-cyclohexyl-1-(4-ethylphenyl)-1,3,5-triazinane-2-thione and its potential applications in various diseases. Furthermore, the development of 5-cyclohexyl-1-(4-ethylphenyl)-1,3,5-triazinane-2-thione derivatives with improved pharmacological properties may lead to the discovery of new therapeutic agents.
Synthesemethoden
5-cyclohexyl-1-(4-ethylphenyl)-1,3,5-triazinane-2-thione can be synthesized by the reaction of 4-ethylbenzaldehyde, cyclohexylamine, and thiourea in the presence of a catalyst. The reaction occurs in ethanol at reflux temperature for several hours, and the resulting product is purified by recrystallization. The yield of 5-cyclohexyl-1-(4-ethylphenyl)-1,3,5-triazinane-2-thione is typically around 70%.
Wissenschaftliche Forschungsanwendungen
5-cyclohexyl-1-(4-ethylphenyl)-1,3,5-triazinane-2-thione has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and bacterial infections. In cancer research, 5-cyclohexyl-1-(4-ethylphenyl)-1,3,5-triazinane-2-thione has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In addition, 5-cyclohexyl-1-(4-ethylphenyl)-1,3,5-triazinane-2-thione has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, 5-cyclohexyl-1-(4-ethylphenyl)-1,3,5-triazinane-2-thione has demonstrated antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
5-cyclohexyl-1-(4-ethylphenyl)-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3S/c1-2-14-8-10-16(11-9-14)20-13-19(12-18-17(20)21)15-6-4-3-5-7-15/h8-11,15H,2-7,12-13H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHYHBMRRLWGRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CN(CNC2=S)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclohexyl-1-(4-ethylphenyl)-1,3,5-triazinane-2-thione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-(benzyloxy)benzoyl]amino}benzamide](/img/structure/B5798385.png)
![3-[2-(4-biphenylyloxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5798390.png)
![3-[5-(5-bromo-2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5798398.png)
![methyl 4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}benzoate](/img/structure/B5798401.png)
![2-{[(2,4,5-trimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5798406.png)
![N-{[(4-ethylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5798412.png)
![4-methyl-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5798419.png)

![N-(3,4-dimethoxyphenyl)-2-methylbenzo[h]quinolin-4-amine](/img/structure/B5798435.png)


![2-bromo-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5798477.png)

